Home > Products > Screening Compounds P92305 > 4-(4-CHLOROBENZENESULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
4-(4-CHLOROBENZENESULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE -

4-(4-CHLOROBENZENESULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

Catalog Number: EVT-3763332
CAS Number:
Molecular Formula: C18H17ClF3N3O3S
Molecular Weight: 447.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

    • Compound Description: Identified as compound 7l in the study, this molecule demonstrated promising antibacterial potential with low hemolytic activity. [] Researchers synthesized a series of 2-[amino]-N-(un/substituted)phenylacetamides to evaluate their antimicrobial and antifungal activities. []

    JD5037

    • Compound Description: JD5037 (chemical structure not provided in the abstract) acts as a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1R) receptor. [] This pharmacological profile makes JD5037 a potential therapeutic agent for metabolic disorders, such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []
    • Relevance: While the specific structure of JD5037 is not detailed in the abstract, the paper describes the synthesis of its octadeuterated analog, [2H8]-JD5037, using a (4-chlorophenyl)sulfonyl derivative as a key intermediate. [] This suggests that JD5037 might also contain the (4-chlorophenyl)sulfonyl moiety, linking it structurally to 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide.

    N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

    • Compound Description: Taranabant, also known as MK-0364, functions as a novel, acyclic cannabinoid-1 receptor inverse agonist. [] Researchers used X-ray crystallography, NMR spectroscopy, and computational methods to analyze its conformational preferences and interactions with the CB1R binding site. []
    • Relevance: Although structurally distinct from 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, Taranabant shares a key structural element: the presence of a 4-chlorophenyl and a trifluoromethyl group within its molecular structure. [] This similarity highlights a potential trend in designing molecules targeting similar biological pathways.
    • Compound Description: TMI-1 acts as a dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteases (MMPs). [] It exhibits nanomolar IC50 values against TACE and various MMPs, including MMP-1, -7, -9, -13, and -14. [] These properties make TMI-1 a potential therapeutic candidate for treating rheumatoid arthritis. []
    • Relevance: Both TMI-1 and 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide fall under the category of arylsulfonamide derivatives. [] Although their core structures differ, this shared feature might contribute to their biological activity and suggests a potential structure-activity relationship.

    (2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat)

    • Relevance: This compound is not structurally related to 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. It is included in this list because the research paper compares its effects on cognitive function to a structurally related compound, (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163). []

    (2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

    • Compound Description: BMS-708163, a γ-secretase inhibitor (GSI), was found to impair normal cognition in APP-transgenic mice after subchronic dosing, but not in wild-type mice, suggesting an APP-dependent mechanism. [] It effectively reduces Aβ peptides but can lead to β-CTF accumulation, potentially impacting synaptic function. []
    • Relevance: This compound shares the (4-chlorophenyl)sulfonyl moiety with the target compound, 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. [] The rest of their structures differ significantly, with BMS-708163 containing a trifluoropentanamide group and a 1,2,4-oxazole ring not present in the target compound.

    {(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

    • Compound Description: GSM-2, a second-generation γ-secretase modulator (GSM), demonstrated significant efficacy in ameliorating memory deficits in APP-transgenic mice without affecting normal cognition in wild-type mice. [] Unlike GSIs, GSM-2 reduces Aβ42 without increasing β-CTF, suggesting a safer profile. []
    • Relevance: Although structurally distinct from 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, GSM-2 shares the trifluoromethylphenyl group. [] The different mechanisms of action and safety profiles between GSM-2 and GSIs like LY450139 and BMS-708163 highlight the importance of structural variations in drug development. []

    BMS-289948

    • Compound Description: BMS-289948, chemically defined as 4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl) benzenesulfonamide hydrochloride, is an orally active γ-secretase inhibitor. [] It effectively reduces both brain and plasma Aβ1-40 levels in APP-YAC mice. []

    BMS-299897

    • Compound Description: BMS-299897, chemically defined as 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid, is an orally active γ-secretase inhibitor that significantly reduces Aβ peptide concentrations in APP-YAC mice and guinea pigs. [] This compound effectively lowers brain and plasma Aβ1-40 levels and demonstrates rapid action, achieving maximum reduction within 3 hours of administration. []

    N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

    • Compound Description: GSK1016790A is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. [, ] In human bronchial tissue, GSK1016790A induces contractions, indicating a potential role of TRPV4 in airway constriction. [] Studies in retinal Müller glia showed that GSK1016790A-induced calcium signals were only modestly attenuated in the absence of aquaporin 4 (AQP4), suggesting a complex interplay between TRPV4 and AQP4 in cell volume regulation. []
    • Relevance: This compound is not structurally related to 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. It is included because the research paper discusses its role as a TRPV4 agonist in the context of cell volume regulation, where another structurally related compound, (R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775), acts as a selective TRPV4 blocker. [, ]

    (R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

    • Compound Description: GSK2334775 is a novel and selective transient receptor potential vanilloid 4 (TRPV4) channel blocker. [] It effectively inhibits TRPV4-dependent contractions in human bronchial tissue, supporting the role of TRPV4 in airway constriction. []
    • Relevance: While structurally different from 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, GSK2334775 is relevant due to its interaction with TRPV4, a target also modulated by the structurally related GSK1016790A. []

    2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

    • Compound Description: HC-067047 is a selective antagonist of the transient receptor potential isoform 4 (TRPV4) channel. [] In mouse retinas, HC-067047 effectively antagonizes swelling and intracellular calcium elevations evoked in Müller cells by hypotonic stimulation. [] These findings highlight the role of TRPV4 in astroglial volume regulation. []
    • Relevance: Though not structurally related to 4-[(4-chlorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, HC-067047 is included due to its function as a TRPV4 antagonist, a target also modulated by structurally related compounds such as GSK1016790A and GSK2334775. []

    Properties

    Product Name

    4-(4-CHLOROBENZENESULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

    IUPAC Name

    4-(4-chlorophenyl)sulfonyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

    Molecular Formula

    C18H17ClF3N3O3S

    Molecular Weight

    447.9 g/mol

    InChI

    InChI=1S/C18H17ClF3N3O3S/c19-13-5-7-14(8-6-13)29(27,28)25-11-9-24(10-12-25)17(26)23-16-4-2-1-3-15(16)18(20,21)22/h1-8H,9-12H2,(H,23,26)

    InChI Key

    WYUIOGMXWJDHQM-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

    Canonical SMILES

    C1CN(CCN1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.